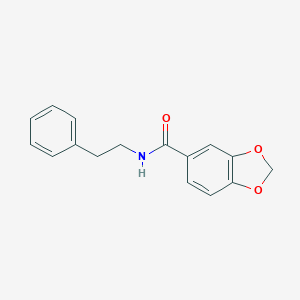
N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide is a natural product found in Begonia nantoensis with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antibacterial Applications
Research indicates that derivatives of 2-phenyl 1,3-benzodioxole, which include compounds similar to N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, have shown promising anticancer and antibacterial properties. One study highlighted the eco-sustainable synthesis of such derivatives, with some compounds demonstrating greater activity against cancer and bacterial cells than standard reference compounds, and possessing DNA binding capacity (Gupta et al., 2016).
Chemical Synthesis Techniques
The cleavage of the N-(1-phenylethyl) unit from carboxamides, a process relevant to the synthesis and modification of N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, has been studied. Efficient methods for achieving this cleavage using methanesulfonic acid have been reported, offering insights into the synthesis of related compounds (Paik & Lee, 2006).
Pharmacological Potential
The structural and functional analogs of N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide have been synthesized and tested for various biological activities. For instance, indole-2-carboxamides, sharing a similar molecular backbone, have been explored as allosteric modulators of the cannabinoid CB₁ receptor (Piscitelli et al., 2012).
Catalytic Applications
In the field of organometallic chemistry, N-(2-phenylethyl)carbamothioyl derivatives, closely related to N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, have been used to create chiral ruthenium(II) complexes. These complexes have shown efficiency in catalyzing asymmetric transfer hydrogenation of ketones (Sheeba et al., 2014).
Structural Analyses and Material Science
N-substituted 2-thioxo-1,3-dithiole-4-carboxamides, structurally related to N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, have been characterized using X-ray crystal structure determination, providing valuable information for the design and synthesis of new materials with potential applications in various fields (Heinemann et al., 1995).
Eigenschaften
Produktname |
N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide |
|---|---|
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H15NO3/c18-16(17-9-8-12-4-2-1-3-5-12)13-6-7-14-15(10-13)20-11-19-14/h1-7,10H,8-9,11H2,(H,17,18) |
InChI-Schlüssel |
KBJGLIJMWJNSKP-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Löslichkeit |
39.6 [ug/mL] |
Synonyme |
N-(2-phenyl)ethyl-3,4-methylenedioxybenzamide nantoamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





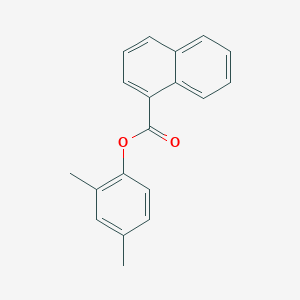


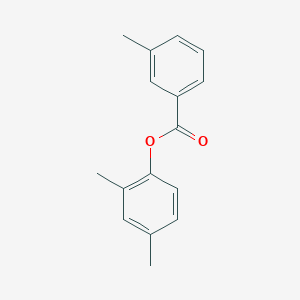
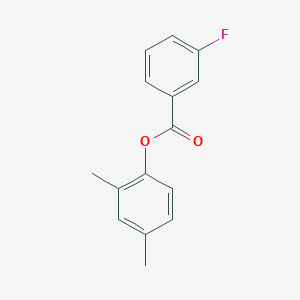
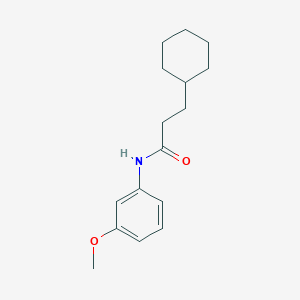
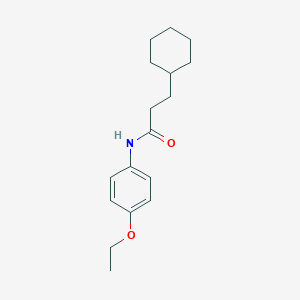
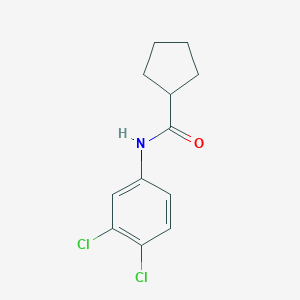
![Methyl 2-[(5-bromofuran-2-carbonyl)amino]benzoate](/img/structure/B312075.png)
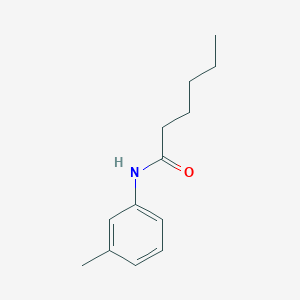
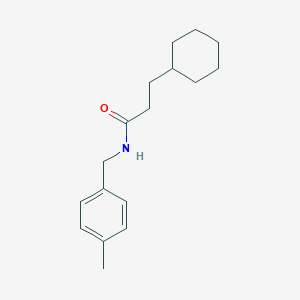
![Ethyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B312079.png)